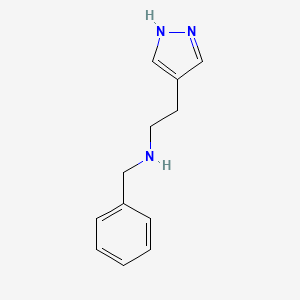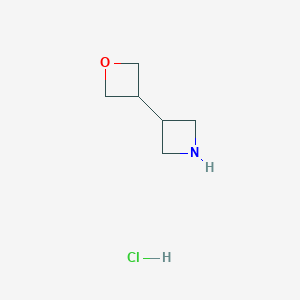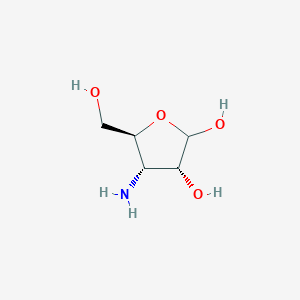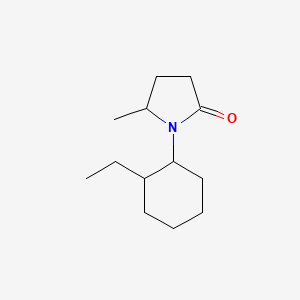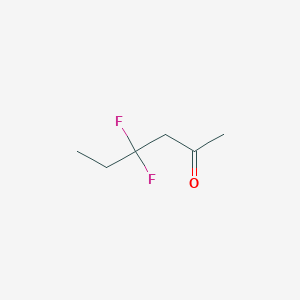
5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an indole ring, which is further substituted with a carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with indole derivatives under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the indole ring and subsequent attachment of the pentafluorophenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carboxylic acid.
Reduction: 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the unique electronic properties of the pentafluorophenyl group.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde often involves interactions with nucleophilic sites in biological molecules. The electron-withdrawing nature of the pentafluorophenyl group enhances the reactivity of the indole ring, facilitating various biochemical interactions. Molecular targets may include enzymes and receptors involved in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorophenylacetone
Comparison: 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the indole ring and the pentafluorophenyl group, which confer distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C15H6F5NO |
|---|---|
Poids moléculaire |
311.21 g/mol |
Nom IUPAC |
5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H6F5NO/c16-11-10(12(17)14(19)15(20)13(11)18)6-1-2-9-8(3-6)7(5-22)4-21-9/h1-5,21H |
Clé InChI |
YAHQGKLRZCBYLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=C(C(=C(C(=C3F)F)F)F)F)C(=CN2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)
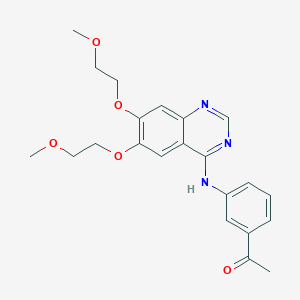
![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)

![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B12861227.png)
